molecular formula C24H26N4O3S B2560328 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide CAS No. 941240-75-1

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide

Cat. No. B2560328
CAS RN: 941240-75-1
M. Wt: 450.56
InChI Key: LYCXQIAWKMFTGU-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components: an azepane ring, an oxazole ring with a cyano group, and a benzenesulfonamide moiety with benzyl and methyl substituents . Azepane is a seven-membered saturated heterocycle containing nitrogen . Oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide (-SO2NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its structural components. The azepane ring would be a seven-membered saturated ring containing one nitrogen atom . The oxazole ring would be a five-membered aromatic ring containing one oxygen atom and one nitrogen atom . The benzenesulfonamide moiety would consist of a benzene ring bonded to a sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by its functional groups. For instance, the azepane ring might undergo reactions typical of amines . The oxazole ring might undergo reactions typical of aromatic heterocycles . The cyano group might undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For instance, the presence of the polar cyano, sulfonamide, and amine groups might influence its solubility .

Scientific Research Applications

Antiviral Agents

The compound’s structure suggests potential antiviral activity. Researchers have explored its effects against RNA viruses, including HIV-1, herpes family viruses, and Epstein-Barr virus (EBV). Notably, derivatives of 1-(benzyl)-5-(phenylamino)uracil have demonstrated non-nucleoside inhibition of HIV-1 and EBV, making them promising candidates for combating viral infections .

Medicinal Chemistry

As a versatile chemical compound, 4-(azepan-1-yl)-benzaldehyde serves as a building block for synthesizing novel materials, pharmaceuticals, and organic compounds. Its unique structure allows for modifications that can enhance its biological activity or target specific pathways.

Drug Discovery

Researchers have explored derivatives of 1,3,4-oxadiazoles (including compounds like the one ) for drug discovery. These isomers exhibit diverse biological activities and have applications in the pharmaceutical industry. Investigating their potential as drug candidates is an ongoing area of interest .

properties

IUPAC Name

4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-27(18-19-9-5-4-6-10-19)32(29,30)21-13-11-20(12-14-21)23-26-22(17-25)24(31-23)28-15-7-2-3-8-16-28/h4-6,9-14H,2-3,7-8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCXQIAWKMFTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide

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